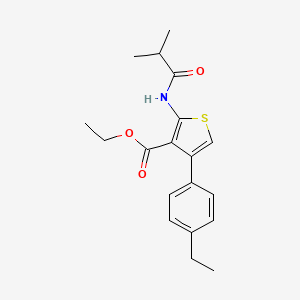

ETHYL 4-(4-ETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

説明

特性

IUPAC Name |

ethyl 4-(4-ethylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-5-13-7-9-14(10-8-13)15-11-24-18(20-17(21)12(3)4)16(15)19(22)23-6-2/h7-12H,5-6H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUDAVGVRZFFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-(4-ethylphenyl)-2-(2-methylpropanamido)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H24N2O2S

- Molecular Weight : 320.46 g/mol

- CAS Number : Not specified in the sources

The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The ethyl and methylpropanamido substituents may influence the compound's interaction with biological targets.

Antimicrobial Properties

Thiophene derivatives have been studied extensively for their antimicrobial activities. Ethyl 4-(4-ethylphenyl)-2-(2-methylpropanamido)thiophene-3-carboxylate has shown promising results in preliminary studies against various bacterial strains.

- Case Study : In a study on similar thiophene compounds, derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting the potential of ethyl 4-(4-ethylphenyl)-2-(2-methylpropanamido)thiophene-3-carboxylate to act similarly .

Anti-Cancer Activity

Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound may interact with specific kinases or transcription factors involved in cell cycle regulation. For instance, compounds structurally similar to ethyl 4-(4-ethylphenyl)-2-(2-methylpropanamido)thiophene-3-carboxylate have been reported to inhibit HSET (KIFC1), a kinesin essential for mitotic spindle formation in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that thiophene derivatives can induce cytotoxicity in cancer cell lines. The following table summarizes key findings from relevant research:

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 4-(4-Ethylphenyl)-2-(2-Methylpropanamido)thiophene-3-Carboxylate | MCF-7 (Breast Cancer) | Data not available | Apoptosis induction |

| Similar Thiophene Derivative | HeLa (Cervical Cancer) | 15 | HSET inhibition |

Toxicological Profile

The safety profile of ethyl 4-(4-ethylphenyl)-2-(2-methylpropanamido)thiophene-3-carboxylate is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate that thiophene derivatives generally exhibit low toxicity at therapeutic doses; however, comprehensive studies are necessary.

類似化合物との比較

Structural Analogues and Functional Group Variations

The compound belongs to the broader class of ethyl thiophene-3-carboxylates, which are frequently modified at positions 2 and 4 to tune properties. Key analogues include:

Key Observations :

- Steric and Electronic Effects: The 4-ethylphenyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the 4-aminophenylthio group in compound 5 . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

- Amide vs. Thioether : The 2-methylpropanamido group in the target compound is more hydrolytically stable than the thioether in compound 5, which could oxidize to sulfoxide/sulfone derivatives under harsh conditions .

- Fused Systems: Compounds like 2d () exhibit rigid bicyclic structures, which may enhance crystallinity compared to the target compound’s monocyclic thiophene core .

Spectroscopic and Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogues:

- ¹H-NMR : The ethyl ester group (COOEt) would show a quartet at δ ~4.2–4.4 (CH₂) and a triplet at δ ~1.2–1.4 (CH₃). The 4-ethylphenyl aromatic protons would resonate at δ ~7.2–7.4, while the 2-methylpropanamido methyl groups would appear as a doublet near δ ~1.0–1.2 .

- ESI-MS : A molecular ion peak at m/z ~347.5 ([M+H]⁺) is expected, comparable to compound 5’s m/z 282.29 ([M+Na]⁺) .

- Solubility : The ester and amide groups may confer moderate solubility in ethyl acetate or THF, similar to compounds in and , but the 4-ethylphenyl group could limit aqueous solubility .

Stability and Reactivity

- Ester Hydrolysis : The ethyl ester is prone to alkaline hydrolysis, forming a carboxylic acid derivative. This contrasts with carbonitrile-containing analogues (e.g., compounds 3e–3k in ), which are more resistant to hydrolysis .

- Amide Stability : The 2-methylpropanamido group is less reactive than primary amides, reducing susceptibility to nucleophilic attack compared to compound 5’s N-methylamide .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。